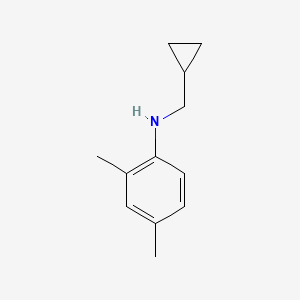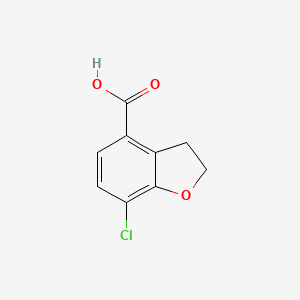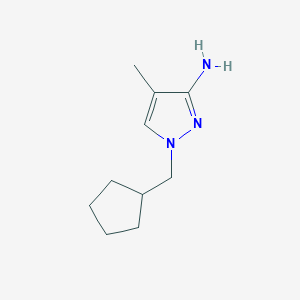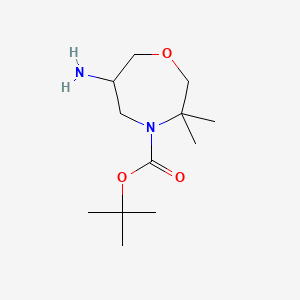
Tert-butyl6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate is a compound that has gained attention in recent years due to its diverse applications in scientific research and industry. It is characterized by its molecular formula C12H24N2O3 and a molecular weight of 244.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate with various reagents under controlled conditions. One common method involves the use of tert-butyl esters in flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound often employs large-scale flow microreactor systems to ensure high yield and purity. These systems allow for continuous production, which is more efficient and cost-effective compared to batch production methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazepane derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate: Similar in structure but differs in the functional groups attached to the oxazepane ring.
tert-butyl 6-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,4-oxazepane-4-carboxylate: Contains additional silyl groups, which may affect its reactivity and applications.
Uniqueness
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-6-9(13)7-16-8-12(14,4)5/h9H,6-8,13H2,1-5H3 |
InChI Key |
DJROAKSGAUCTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(CN1C(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
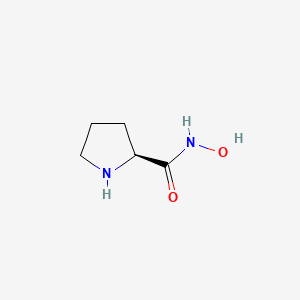
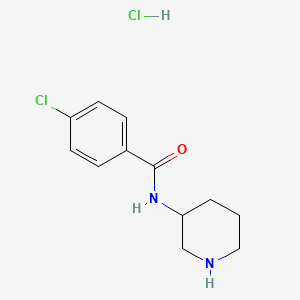
![[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
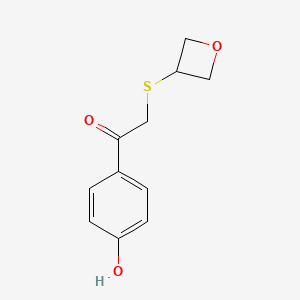
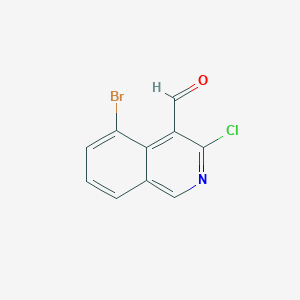
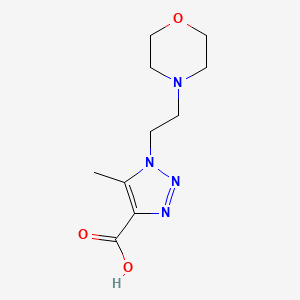
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)
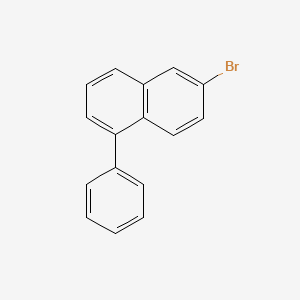

![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
